2-萘甲二醛水合物

描述

Synthesis Analysis

The synthesis of naphthol derivatives can be achieved through different methods. For instance, the electrooxidation of 5-amino 2-naphthol leads to the formation of a functionalized polymer film, which is a polyaniline-type structure containing free -OH groups . Additionally, enzymatic synthesis using horseradish peroxidase has been employed to create fluorescent polymers of 2-naphthol, indicating the versatility of synthesis methods for naphthol derivatives . A [4 + 2] synthetic route to beta-C-naphthyl-2-deoxyglycosides has also been described, showcasing the ability to introduce significant structural diversity at the C-6 position .

Molecular Structure Analysis

The molecular structure of naphthol derivatives can be complex and varies depending on the specific substituents and reactions they undergo. For example, the microhydration of 2-naphthol has been studied, revealing that proton transfer occurs from naphthol to solvent water molecules in its first excited singlet state . The structure of substituted amino-2-naphthylglyoximes has been analyzed, showing that the Ni(II) and Cu(II) complexes of these ligands are square-planar, while the Co(II) complexes are octahedral .

Chemical Reactions Analysis

Naphthol derivatives participate in a variety of chemical reactions. A green synthetic method has been described for the synthesis of naphthalene-1,4-dione derivatives, which involves a one-pot, four-component reaction catalyzed by MgCl2 . Direct ortho-selective amination of 2-naphthol with hydrazines has been achieved without the need for transition metal catalysts, leading to the formation of N-arylaminated naphthol derivatives . The crystal structure of a hydrazone derivative of naphthol has been studied, showing that the molecules are effectively planar in the solid state .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthol derivatives are influenced by their molecular structure. The electropolymerized films of 5-amino 2-naphthol are conducting and show reversible, well-defined redox systems . The fluorescent polymer of 2-naphthol exhibits characteristic fluorescence due to the naphthol chromophore and an extended quinonoid structure . The study of the ring cleavage product of 1-hydroxy-2-naphthoate, an intermediate in the phenanthrene-degradative pathway, provides insights into the reactivity and stability of naphthol derivatives under different conditions .

科学研究应用

微水合研究

Krishnakumar、Kar 和 Maity (2018) 进行的一项研究探讨了 2-萘酚与水分子在各种状态(包括基态和第一激发态)下的分子相互作用。这项采用 DFT 和 TD-DFT 方法的研究提供了对 2-萘酚在水合簇中的行为的见解,特别是在质子转移发生的第一激发单重态中。这项研究与理解对 2-萘甲二醛水合物等化合物的影响相关(Krishnakumar、P.、Kar、R. 和 Maity、D. K.,2018)。

光点击反应

Arumugam 和 Popik (2011) 研究了从 3-(羟甲基)-2-萘酚生成 2-萘醌-3-甲基化物在杂-Diels-Alder 加成反应中的应用。这种光点击反应策略提供了空间控制和快速动力学,对于需要选择性和高效化学键合的应用非常重要,可能适用于 2-萘甲二醛水合物的衍生物(Arumugam、S. 和 Popik、V.,2011)。

阳极氧化研究

Panizza、Michaud、Cerisola 和 Comninellis (2001) 探讨了 2-萘酚在硼掺杂金刚石电极上的阳极氧化。他们关于氧化反应和电极污染的发现为理解包括 2-萘甲二醛水合物在内的类似化合物的电化学行为提供了基础(Panizza、M.、Michaud、P.、Cerisola、G. 和 Comninellis、C.,2001)。

衍生物的抗菌活性

Mohamed、Youssef、Amr 和 Kotb (2008) 合成了由 3-芳基-1-(2-萘基)-丙-2-烯-1-酮衍生的各种化合物并研究了它们的抗菌活性。这项研究与理解萘基化合物的生物活性和它们在医学和制药应用中的潜力相关,该潜力可以扩展到 2-萘甲二醛水合物的衍生物(Mohamed、S. F.、Youssef、M.、Amr、A. 和 Kotb、E.,2008)。

三价铁离子的荧光化学传感器

Ghosh、Dey 和 Manna (2010) 对带有 1-萘胺单元的环氧基聚合物的研究表明了对 Fe3+ 离子具有选择性荧光化学传感行为。这项研究为开发金属离子的灵敏检测系统提供了见解,这是 2-萘甲二醛水合物的衍生物可以找到应用的领域(Ghosh、S.、Dey、C. 和 Manna、R.,2010)。

作用机制

Target of Action

Similar compounds like glyoxal have been shown to interact with various cellular components, including proteins and dna

Mode of Action

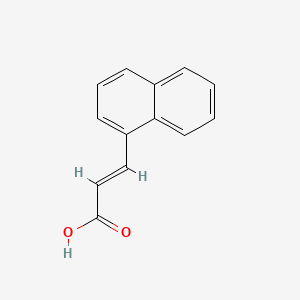

2-Naphthylglyoxal hydrate, being an aldehyde, can undergo nucleophilic addition reactions. In the presence of water, it can rapidly add to the carbonyl group, establishing a reversible equilibrium with a hydrate . This reaction can be catalyzed by both acids and bases

Biochemical Pathways

It’s worth noting that glyoxal, a related compound, has been shown to perturb the glutathione, mitochondrial membrane potential, and mitogen-activated protein kinase pathways . These pathways play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .

Pharmacokinetics

The compound is predicted to have a boiling point of 377.3±22.0 °C and a density of 1.343±0.06 g/cm3

Result of Action

Related compounds like glyoxal have been shown to cause damage in cellular dna, which could potentially lead to a loss of cell replication . More research is needed to understand the specific effects of 2-Naphthylglyoxal hydrate.

属性

IUPAC Name |

2-naphthalen-2-yl-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2.H2O/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEXQTPNFMMGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598233 | |

| Record name | (Naphthalen-2-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthylglyoxal hydrate | |

CAS RN |

16208-21-2 | |

| Record name | (Naphthalen-2-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]-](/img/structure/B3023376.png)

![3-[4-Nitro-2-(trifluoromethyl)anilino]propan-1-ol](/img/structure/B3023380.png)